(Z)-N',4-dihydroxybenzene-1-carboximidamide
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Overview
Description
(Z)-N’,4-dihydroxybenzene-1-carboximidamide is an organic compound with a unique structure that includes both hydroxyl and carboximidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’,4-dihydroxybenzene-1-carboximidamide typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to catalytic hydrogenation to yield the desired carboximidamide. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’,4-dihydroxybenzene-1-carboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’,4-dihydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’,4-dihydroxybenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (Z)-N’,4-dihydroxybenzene-1-carboximidamide is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N’,4-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The carboximidamide group can interact with nucleophilic sites on proteins, leading to modifications that alter their function.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzaldehyde: A precursor in the synthesis of (Z)-N’,4-dihydroxybenzene-1-carboximidamide.
Hydroxylamine hydrochloride: Used in the formation of oximes.
Quinones: Oxidation products of (Z)-N’,4-dihydroxybenzene-1-carboximidamide.
Uniqueness
(Z)-N’,4-dihydroxybenzene-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups on the benzene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
N',4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9) |
InChI Key |
YJFXWNSNMVKGNA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)O |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)O |
Origin of Product |
United States |
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